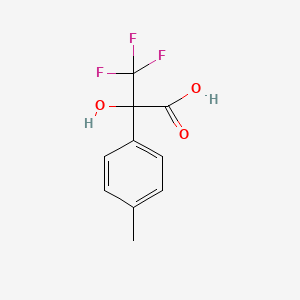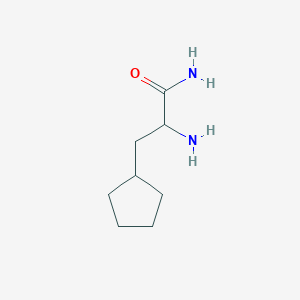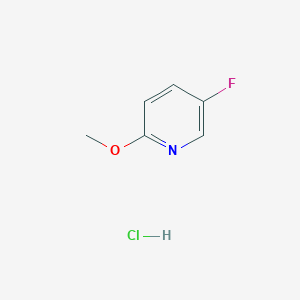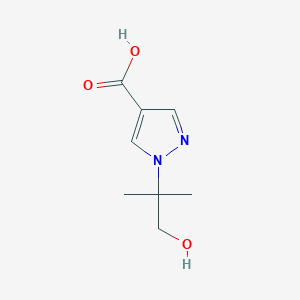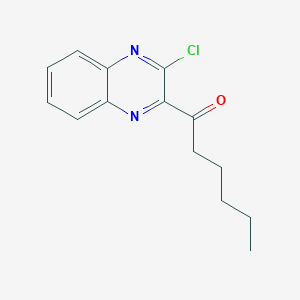
1-(3-Chloroquinoxalin-2-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloroquinoxalin-2-yl)hexan-1-one is a chemical compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroquinoxalin-2-yl)hexan-1-one typically involves the reaction of 3-chloroquinoxaline with hexanone under specific conditions. One common method involves the use of a palladium-catalyzed reaction with internal alkyne moieties. This method affords the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloroquinoxalin-2-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound inhibits enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its antibacterial activity is attributed to the disruption of bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
3-Chloroquinoxalin-2-amine: Shares the quinoxaline core but differs in the functional groups attached.
1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea: Another quinoxaline derivative with distinct biological activities.
2,3-Disubstituted 1-alkylpyrrolo[2,3-b]quinoxalines: These compounds exhibit similar structural features and biological activities.
Uniqueness: 1-(3-Chloroquinoxalin-2-yl)hexan-1-one stands out due to its specific combination of the chloroquinoxaline moiety and the hexanone chain, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C14H15ClN2O |
|---|---|
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
1-(3-chloroquinoxalin-2-yl)hexan-1-one |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-4-9-12(18)13-14(15)17-11-8-6-5-7-10(11)16-13/h5-8H,2-4,9H2,1H3 |
Clé InChI |
KWTRHMHXFYKSJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=NC2=CC=CC=C2N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)
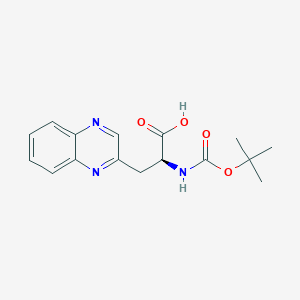

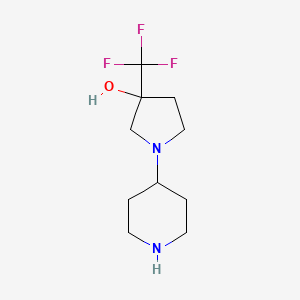
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)
![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
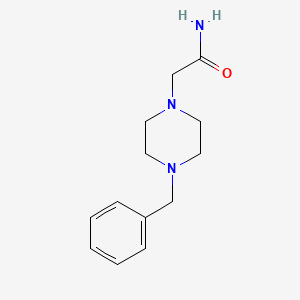
![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
